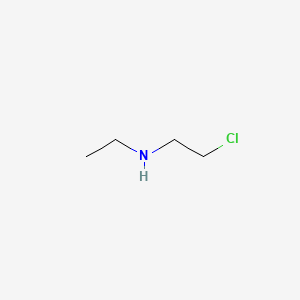
Ethanamine, 2-chloro-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-chloroethyl)(ethyl)amine typically involves the reaction of ethanolamine with an organic acid catalyst and hydrogen chloride as the chlorination reagent. This substitution reaction results in the formation of 2-chloroethylamine hydrochloride . The reaction conditions include maintaining a controlled temperature and using readily available raw materials, which makes the process efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of (2-chloroethyl)(ethyl)amine can be achieved through similar synthetic routes. The use of ethanolamine and hydrogen chloride is preferred due to the high yield and purity of the product. Additionally, the byproduct hydrogen chloride can be recycled, reducing environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
(2-chloroethyl)(ethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Acylation and Alkylation Reactions: It can react with acid chlorides and alkyl halides to form amides and other alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, alkyl halides, and oxidizing or reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amides, substituted amines, and various alkylated derivatives. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(2-chloroethyl)(ethyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-chloroethyl)(ethyl)amine involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links. This alkylation disrupts DNA replication and transcription, making the compound effective as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties but different applications.
2-Bromoethylamine: A related compound with a bromine atom instead of chlorine, used in similar chemical reactions.
Cyclophosphamide: A well-known chemotherapeutic agent that shares the alkylating mechanism of action.
Uniqueness
(2-chloroethyl)(ethyl)amine is unique due to its specific reactivity and the ability to form stable aziridinium ions, which makes it particularly effective in alkylating DNA. This property is leveraged in its use as a chemotherapeutic agent and in various industrial applications .
Propiedades
Número CAS |
50871-01-7 |
|---|---|
Fórmula molecular |
C4H10ClN |
Peso molecular |
107.58 g/mol |
Nombre IUPAC |
2-chloro-N-ethylethanamine |
InChI |
InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
Clave InChI |
CKMRQPQTHYMMPY-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


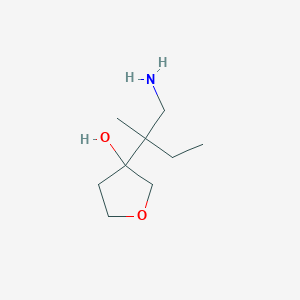
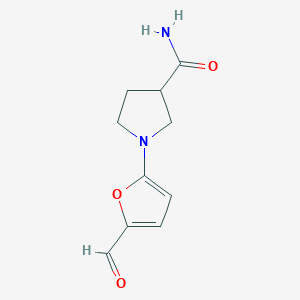
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
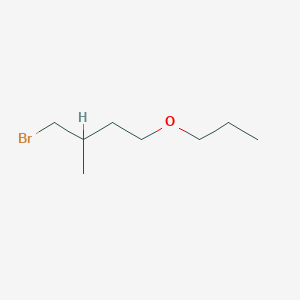
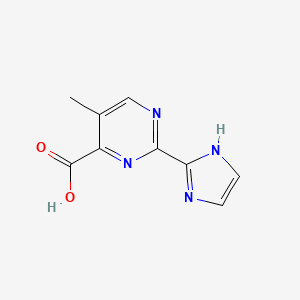
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)
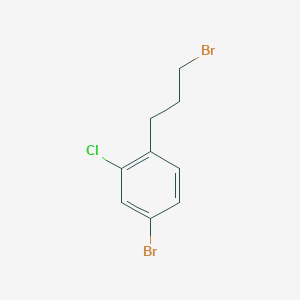
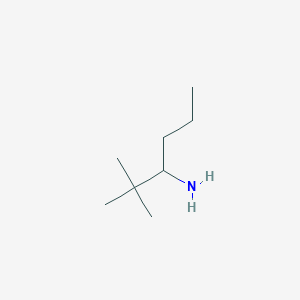
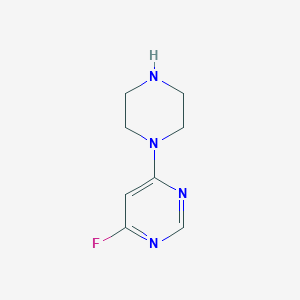
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
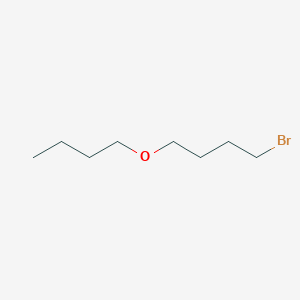
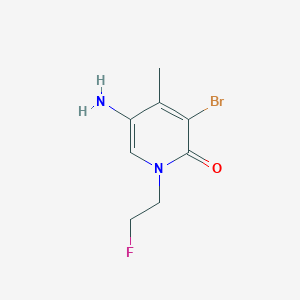
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
